molecular formula C17H20N2O3S B14398422 Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)- CAS No. 88422-75-7

Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-

Cat. No.: B14398422
CAS No.: 88422-75-7
M. Wt: 332.4 g/mol
InChI Key: PJQWZWYKHWQVBC-UHFFFAOYSA-N
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Description

Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)- is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an acetamide group, a sulfonyl group attached to a 4-methylphenyl ring, and a phenylethyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)- typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with N-(2-phenylethyl)acetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-methoxyphenyl)-2-methoxy-
  • Acetamide, N-(4-methylphenyl)-2-methoxy-
  • Acetamide, N-(4-ethylphenyl)-2-methoxy-

Uniqueness

Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)- is unique due to the presence of both the sulfonyl and phenylethyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

88422-75-7

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C17H20N2O3S/c1-14-7-9-16(10-8-14)23(21,22)19-13-17(20)18-12-11-15-5-3-2-4-6-15/h2-10,19H,11-13H2,1H3,(H,18,20)

InChI Key

PJQWZWYKHWQVBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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